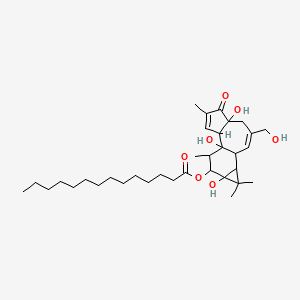

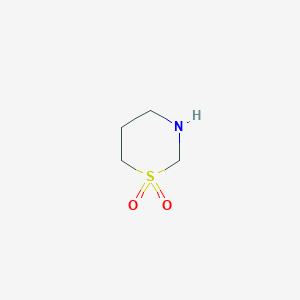

1Lambda6,3-thiazinane-1,1-dione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1λ6,3-Thiazinane-1,1-dione est un composé hétérocyclique contenant du soufre avec la formule moléculaire C4H9NO2S. Il est caractérisé par une structure cyclique à six chaînons qui comprend des atomes de soufre et d'azote, ce qui en fait un membre de la famille des thiazines.

Méthodes De Préparation

Voies de synthèse et conditions de réaction : 1λ6,3-Thiazinane-1,1-dione peut être synthétisé par plusieurs méthodes. Une approche courante implique la cyclisation de précurseurs appropriés dans des conditions contrôlées. Par exemple, la réaction d'une amine appropriée avec le dioxyde de soufre peut conduire à la formation du cycle thiazinane. La réaction nécessite généralement un catalyseur et est effectuée sous atmosphère inerte pour éviter l'oxydation.

Méthodes de production industrielle : La production industrielle de 1λ6,3-thiazinane-1,1-dione implique souvent une synthèse à grande échelle utilisant des conditions de réaction optimisées pour garantir un rendement et une pureté élevés. Le processus peut inclure des étapes telles que la purification par recristallisation ou chromatographie pour éliminer les impuretés et obtenir le produit souhaité.

Analyse Des Réactions Chimiques

Types de réactions : 1λ6,3-Thiazinane-1,1-dione subit diverses réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé pour former des sulfoxydes ou des sulfones, selon les conditions de réaction.

Réduction : Les réactions de réduction peuvent convertir le composé en ses dérivés thiols ou amines correspondants.

Substitution : Les atomes d'azote et de soufre du cycle peuvent participer à des réactions de substitution nucléophile, conduisant à la formation de divers dérivés.

Réactifs et conditions communs :

Oxydation : Les agents oxydants courants comprennent le peroxyde d'hydrogène et les peracides.

Réduction : Des agents réducteurs tels que l'hydrure de lithium aluminium ou le borohydrure de sodium sont souvent utilisés.

Substitution : Des nucléophiles comme les amines, les alcools ou les thiols peuvent être utilisés en conditions basiques ou acides.

Principaux produits : Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut produire des sulfoxydes ou des sulfones, tandis que les réactions de substitution peuvent produire une variété de dérivés thiazinane fonctionnalisés.

Applications de recherche scientifique

1λ6,3-Thiazinane-1,1-dione a plusieurs applications dans la recherche scientifique :

Chimie : Il est utilisé comme élément de base pour la synthèse de molécules plus complexes et comme réactif dans diverses réactions organiques.

Biologie : Les dérivés du composé ont été étudiés pour leurs activités biologiques potentielles, notamment leurs propriétés antimicrobiennes et anticancéreuses.

Médecine : Des recherches sont en cours pour explorer son potentiel en tant qu'agent thérapeutique, en particulier dans le développement de nouveaux médicaments.

Industrie : Il est utilisé dans la production de produits chimiques et de matériaux spécialisés, notamment des polymères et des résines.

Mécanisme d'action

Le mécanisme d'action de 1λ6,3-thiazinane-1,1-dione implique son interaction avec des cibles et des voies moléculaires spécifiques. Les atomes de soufre et d'azote du cycle peuvent former des complexes de coordination avec des ions métalliques, influençant divers processus biochimiques. De plus, la capacité du composé à subir des réactions d'oxydation et de réduction lui permet de participer à des cycles redox, ce qui peut avoir un impact sur les fonctions cellulaires.

Applications De Recherche Scientifique

1Lambda6,3-Thiazinane-1,1-dione has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound’s derivatives have been studied for their potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.

Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.

Mécanisme D'action

The mechanism of action of 1Lambda6,3-thiazinane-1,1-dione involves its interaction with specific molecular targets and pathways. The sulfur and nitrogen atoms in the ring can form coordination complexes with metal ions, influencing various biochemical processes. Additionally, the compound’s ability to undergo oxidation and reduction reactions allows it to participate in redox cycles, which can impact cellular functions.

Comparaison Avec Des Composés Similaires

1λ6,3-Thiazinane-1,1-dione peut être comparé à d'autres dérivés thiaziniques, tels que :

1,2-Thiazinane-1,1-dione : Ce composé a une structure cyclique similaire mais diffère par la position de l'atome de soufre.

1,3-Thiazolidine-2,4-dione : Un autre hétérocycle contenant du soufre avec des propriétés chimiques et des applications différentes.

Propriétés

Formule moléculaire |

C4H9NO2S |

|---|---|

Poids moléculaire |

135.19 g/mol |

Nom IUPAC |

1,3-thiazinane 1,1-dioxide |

InChI |

InChI=1S/C4H9NO2S/c6-8(7)3-1-2-5-4-8/h5H,1-4H2 |

Clé InChI |

SRDQFXQNSSVQDM-UHFFFAOYSA-N |

SMILES canonique |

C1CNCS(=O)(=O)C1 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 2-[1-[4-(trifluoromethyl)phenyl]hydrazinyl]acetate](/img/structure/B12285031.png)

![6-amino-1-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B12285035.png)

![Methyl 3,8-dioxatricyclo[3.2.1.0,2,4]octane-6-carboxylate](/img/structure/B12285095.png)